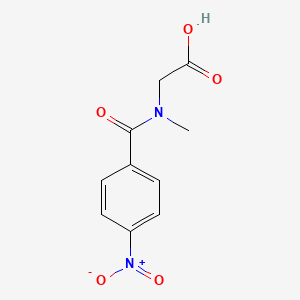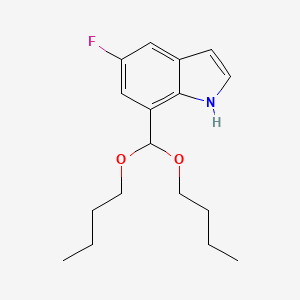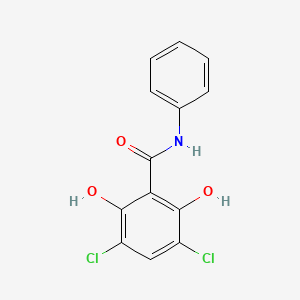
N-benzyl-6-chloro-2-hydrazinylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-6-chloro-2-hydrazinylpyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with benzyl, chloro, and hydrazinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-chloro-2-hydrazinylpyrimidin-4-amine typically involves the reaction of 6-chloro-2-hydrazinylpyrimidin-4-amine with benzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and hydrazinyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, alkylating agents, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the hydrazinyl group.
Substitution: Various substituted pyrimidine derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
N-benzyl-6-chloro-2-hydrazinylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-benzyl-6-chloro-2-hydrazinylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- N-benzyl-6-chloro-1,3-benzothiazol-2-amine
- N-benzyl-6-chloro-2-hydrazinylpyrimidine
- N-benzyl-6-chloro-2-aminopyrimidine
Comparison: N-benzyl-6-chloro-2-hydrazinylpyrimidin-4-amine is unique due to the presence of both the hydrazinyl and benzyl groups on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Propiedades
Fórmula molecular |
C11H12ClN5 |
|---|---|
Peso molecular |
249.70 g/mol |
Nombre IUPAC |
N-benzyl-6-chloro-2-hydrazinylpyrimidin-4-amine |
InChI |
InChI=1S/C11H12ClN5/c12-9-6-10(16-11(15-9)17-13)14-7-8-4-2-1-3-5-8/h1-6H,7,13H2,(H2,14,15,16,17) |
Clave InChI |
DNNYPDZRFBEZIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=CC(=NC(=N2)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-6-(1-phenylpyrrolidin-3-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13881221.png)

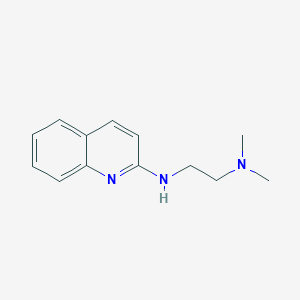
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13881243.png)
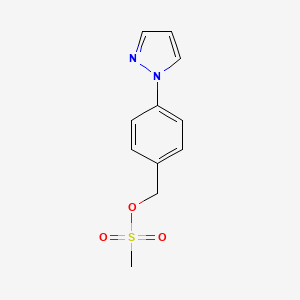

![N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13881265.png)

![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate](/img/structure/B13881271.png)
![6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881275.png)
